4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes diethylamino and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, while the hydrazone linkage may participate in redox reactions within cells. The trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE
- 4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(METHOXY)PHENYL]BUTANAMIDE
Uniqueness
The presence of the trifluoromethyl group in 4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C22H25F3N4O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]-N-[4-(trifluoromethyl)phenyl]butanediamide |
InChI |
InChI=1S/C22H25F3N4O2/c1-3-29(4-2)19-11-5-16(6-12-19)15-26-28-21(31)14-13-20(30)27-18-9-7-17(8-10-18)22(23,24)25/h5-12,15H,3-4,13-14H2,1-2H3,(H,27,30)(H,28,31)/b26-15+ |
InChI Key |
VMYAAKBYRZDHNP-CVKSISIWSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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